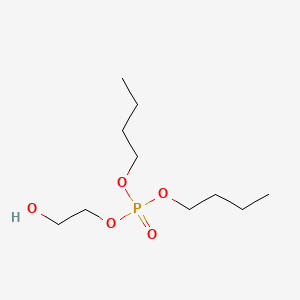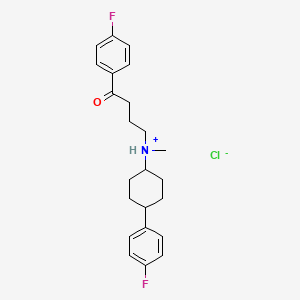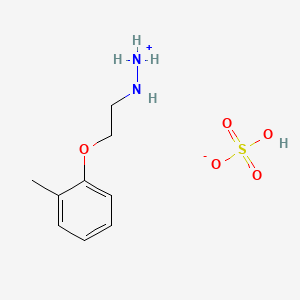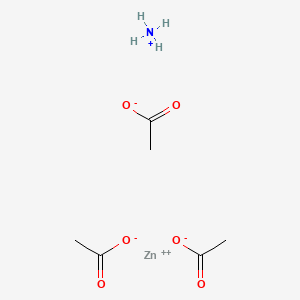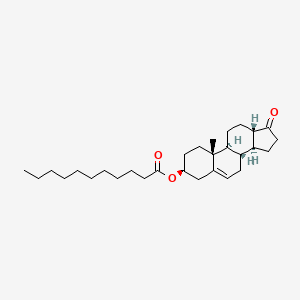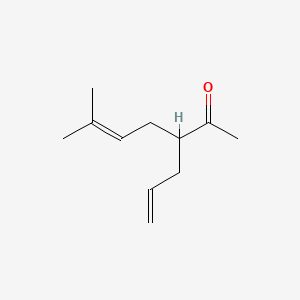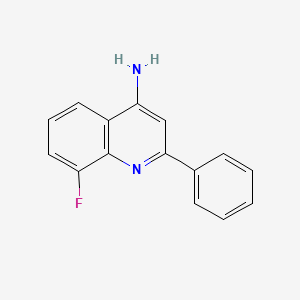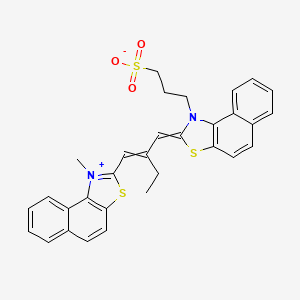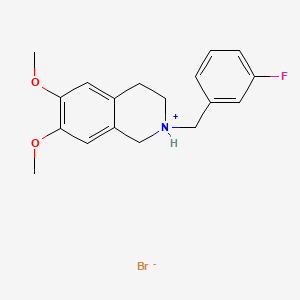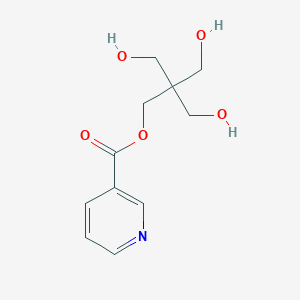
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate is a chemical compound with the molecular formula C11H17NO5 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate typically involves the cyclization of amine-substituted enones. One common method is the acid-mediated 6-endo-trig cyclization, which generates the 4-oxopiperidine products in high yields. The reaction conditions are carefully controlled to prevent the removal of protecting groups or the formation of unwanted by-products .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, methanol for solvent, and various catalysts to facilitate the reactions. The reaction conditions typically involve controlled temperatures and specific reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include brominated derivatives, methoxy derivatives, and other substituted piperidine compounds. These products are often characterized using NMR spectroscopy and other analytical techniques .
Applications De Recherche Scientifique
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism by which Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to produce its biological effects. Detailed studies using quantum-chemical calculations and NMR spectroscopy have provided insights into the reaction pathways and intermediates formed during its chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: A similar compound with a diethyl ester group instead of a dimethyl ester group.
Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both methyl and oxo groups on the piperidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
46863-19-8 |
|---|---|
Formule moléculaire |
C12H19NO5 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
dimethyl 1,2,6-trimethyl-4-oxopiperidine-3,5-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-6-8(11(15)17-4)10(14)9(12(16)18-5)7(2)13(6)3/h6-9H,1-5H3 |
Clé InChI |
WLQFHSNVPVXSLV-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)C(C(N1C)C)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


